molecular formula C15H14BrCl2N3O2 B3033816 (4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride CAS No. 1211160-05-2

(4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride

Cat. No.: B3033816
CAS No.: 1211160-05-2
M. Wt: 419.1
InChI Key: BTANXLXXOAOZTN-UHFFFAOYSA-N
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Description

(4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromophenyl group, an oxoacetyl group, and a guanidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride typically involves multiple steps, starting with the preparation of the bromophenyl and oxoacetyl intermediates. These intermediates are then reacted with guanidine under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxoacetyl group, leading to the formation of alcohols or other reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities or as a ligand in binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where guanidine derivatives have shown efficacy.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for producing polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The bromophenyl and oxoacetyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-(2-(4-Chlorophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.

    (4-(2-(4-Fluorophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride: Similar structure but with a fluorine atom instead of bromine.

    (4-(2-(4-Methylphenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride: Similar structure but with a methyl group instead of bromine.

Uniqueness

The uniqueness of (4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride lies in its bromophenyl group, which imparts distinct reactivity and binding properties compared to its analogs. The presence of bromine can influence the compound’s electronic properties and its interactions with biological targets, making it a valuable molecule for specific applications.

Properties

IUPAC Name

2-[4-[2-(4-bromophenyl)-2-oxoacetyl]phenyl]guanidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2.2ClH/c16-11-5-1-9(2-6-11)13(20)14(21)10-3-7-12(8-4-10)19-15(17)18;;/h1-8H,(H4,17,18,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTANXLXXOAOZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Br)N=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(2-(4-Bromophenyl)-2-oxoacetyl)phenyl)guanidine dihydrochloride
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